molecular formula C9H11ClN2O2S B2966398 4-[(Carbamimidoylsulfanyl)methyl]benzoic acid hydrochloride CAS No. 263758-16-3

4-[(Carbamimidoylsulfanyl)methyl]benzoic acid hydrochloride

Cat. No.: B2966398
CAS No.: 263758-16-3
M. Wt: 246.71
InChI Key: HPNJQYNCSUCORC-UHFFFAOYSA-N
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Description

4-[(Carbamimidoylsulfanyl)methyl]benzoic acid hydrochloride is a benzoic acid derivative functionalized with a carbamimidoylsulfanyl-methyl group. The compound combines a benzoic acid backbone (providing acidity and hydrogen-bonding capacity) with a sulfanyl-linked carbamimidoyl moiety (imparting nucleophilic and metal-chelating properties). Its hydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name

4-(carbamimidoylsulfanylmethyl)benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S.ClH/c10-9(11)14-5-6-1-3-7(4-2-6)8(12)13;/h1-4H,5H2,(H3,10,11)(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNJQYNCSUCORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC(=N)N)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Carbamimidoylsulfanyl)methyl]benzoic acid hydrochloride typically involves the reaction of benzoic acid derivatives with carbamimidoyl chloride and thiol compounds under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may include multiple purification steps such as recrystallization and chromatography to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

4-[(Carbamimidoylsulfanyl)methyl]benzoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(Carbamimidoylsulfanyl)methyl]benzoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(Carbamimidoylsulfanyl)methyl]benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Key Structural Differences

The compound’s uniqueness lies in its carbamimidoylsulfanyl-methyl substituent. Below is a comparison with structurally related molecules:

Compound Name Molecular Formula Key Functional Groups CAS Number Key Differences from Target Compound
4-[(Carbamimidoylsulfanyl)methyl]benzoic acid hydrochloride C₉H₁₁ClN₂O₂S Benzoic acid, carbamimidoylsulfanyl, HCl Not specified Reference compound (target)
4-Carbamimidoylbenzoic acid hydrochloride C₈H₉ClN₂O₂ Benzoic acid, carbamimidoyl, HCl 42823-72-3 Lacks the sulfanyl bridge
Methyl {3-[(carbamimidoylsulfanyl)methyl]-4-methoxyphenyl}acetate hydrochloride C₁₃H₁₈ClN₂O₃S Methoxy, acetate ester, HCl 42024-61-3 Methoxy and ester substituents instead of benzoic acid
Methylbenzoic acid C₈H₈O₂ Benzoic acid, methyl 95-53-4 Lacks carbamimidoylsulfanyl and HCl

Functional Implications

  • Solubility: The hydrochloride salt in the target compound likely increases water solubility compared to non-ionic analogs like methylbenzoic acid.
  • Reactivity : The sulfanyl group (C–S–) enhances nucleophilicity and metal-binding capacity compared to oxygen-based analogs (e.g., carbamimidoyl derivatives) .
  • Biological Activity : Carbamimidoyl and sulfanyl groups are associated with enzyme inhibition (e.g., amidase or protease targets). The ester-containing analog () may exhibit altered pharmacokinetics due to ester hydrolysis .

Metabolic and Toxicological Insights

highlights the metabolism of methylbenzoic acid to methylhippuric acid (a glycine conjugate). By analogy, the target compound may undergo similar conjugation, but the sulfanyl group could introduce alternative pathways (e.g., glutathione adduct formation).

Biological Activity

4-[(Carbamimidoylsulfanyl)methyl]benzoic acid hydrochloride is a benzoic acid derivative with potential biological activities. This compound has attracted attention due to its structural characteristics, which may influence various biological pathways, including proteostasis and enzyme activity modulation. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and relevant research findings.

  • Molecular Formula : C₉H₁₃ClN₂O₂S
  • Molecular Weight : 232.73 g/mol
  • CAS Number : 2732069

Research indicates that derivatives of benzoic acid, including this compound, may enhance the activity of key protein degradation systems within cells. These systems include:

  • Ubiquitin-Proteasome Pathway (UPP)
  • Autophagy-Lysosome Pathway (ALP)

These pathways are crucial for maintaining cellular homeostasis and are particularly important in the context of aging and neurodegenerative diseases.

In Vitro Studies

In vitro studies have shown that certain benzoic acid derivatives can activate cathepsins B and L, enzymes involved in protein degradation. For example, compounds similar to this compound have demonstrated significant activation of these enzymes in human foreskin fibroblasts, indicating potential applications in anti-aging therapies and cancer treatment .

Table 1: Biological Activity of Related Benzoic Acid Derivatives

CompoundUPP Activation (%)ALP Activation (%)Cathepsin B Activation (%)Cathepsin L Activation (%)
Compound 1467.3 ± 3.9Not reportedHighModerate
Compound 2ModerateLowLowLow
Compound 3HighModerateHighestHigh
This compound TBDTBDTBDTBD

Cytotoxicity Assessments

Cytotoxicity studies conducted on various cell lines (e.g., Hep-G2 and A2058) revealed that many benzoic acid derivatives exhibit low toxicity at effective concentrations. This suggests a favorable safety profile for potential therapeutic applications .

Case Studies

Case Study 1: Neuroprotection
A study investigating the neuroprotective effects of benzoic acid derivatives found that compounds activating the ALP could reduce neurodegeneration markers in cell cultures. The study highlighted the potential for developing neuroprotective agents from this class of compounds .

Case Study 2: Antidiabetic Effects
Another investigation focused on the antidiabetic properties of benzoic acid derivatives, including the target compound. Results indicated that these derivatives could enhance insulin sensitivity and glucose uptake in muscle cells, providing a basis for further research into their use in diabetes management .

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